molecular formula C2H2Br2 B3054223 (1Z)-1,2-dibromoethene CAS No. 590-11-4

(1Z)-1,2-dibromoethene

Cat. No.: B3054223
CAS No.: 590-11-4
M. Wt: 185.85 g/mol
InChI Key: UWTUEMKLYAGTNQ-UPHRSURJSA-N
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Description

(1Z)-1,2-Dibromoethene is an organobromine compound with the molecular formula C₂H₂Br₂. It is one of the geometric isomers of 1,2-dibromoethene, characterized by the presence of two bromine atoms attached to adjacent carbon atoms in a double-bonded configuration. The “Z” notation indicates that the bromine atoms are on the same side of the double bond, giving the molecule a specific spatial arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1Z)-1,2-Dibromoethene can be synthesized through the palladium-catalyzed coupling of haloalkynes and allylic halides. This method allows for high regio- and stereoselectivity, producing the (1Z)-isomer in excellent yields and stereoselectivities . The reaction typically involves the use of stoichiometric lithium halides to achieve the desired (1Z)-configuration.

Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes, scaled up to accommodate larger quantities. The use of palladium catalysts and specific reaction conditions ensures the efficient and selective production of the (1Z)-isomer.

Chemical Reactions Analysis

Types of Reactions: (1Z)-1,2-Dibromoethene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.

    Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other reagents.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination to form acetylene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Addition Reactions: Halogens like chlorine or bromine in the presence of a solvent such as carbon tetrachloride.

    Elimination Reactions: Strong bases like sodium amide or potassium tert-butoxide.

Major Products Formed:

    Substitution: Formation of compounds like 1,2-dichloroethene or 1,2-diiodoethene.

    Addition: Formation of tetrahalogenated ethanes.

    Elimination: Formation of acetylene or substituted acetylenes.

Scientific Research Applications

(1Z)-1,2-Dibromoethene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.

    Biology: Studied for its potential effects on biological systems, particularly in understanding halogenated compound interactions.

    Medicine: Investigated for its potential use in developing brominated pharmaceuticals.

    Industry: Utilized in the production of flame retardants, agrochemicals, and other brominated products.

Mechanism of Action

The mechanism of action of (1Z)-1,2-dibromoethene involves its interaction with nucleophiles and electrophiles due to the presence of the double bond and bromine atoms. The molecular targets include various enzymes and receptors that can interact with the bromine atoms, leading to potential biological effects. The pathways involved may include halogen bonding and covalent modification of biomolecules.

Comparison with Similar Compounds

    (1E)-1,2-Dibromoethene: The “E” isomer with bromine atoms on opposite sides of the double bond.

    1,2-Dichloroethene: Similar structure with chlorine atoms instead of bromine.

    1,2-Diiodoethene: Similar structure with iodine atoms instead of bromine.

Uniqueness: (1Z)-1,2-Dibromoethene is unique due to its specific spatial arrangement, which can influence its reactivity and interactions with other molecules. The presence of bromine atoms also imparts distinct chemical properties compared to its chloro- and iodo- counterparts.

Properties

IUPAC Name

(Z)-1,2-dibromoethene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Br2/c3-1-2-4/h1-2H/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTUEMKLYAGTNQ-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\Br)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026537
Record name cis-Dibromoethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590-11-4, 540-49-8
Record name 1,2-Dibromoethylene, (1Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylene dibromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cis-Dibromoethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIBROMOETHYLENE, (1Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S4D0712FY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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